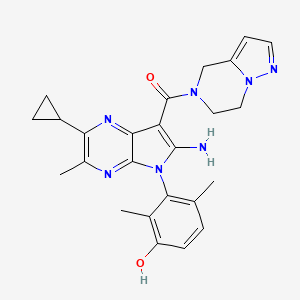

Myt1-IN-4

Description

Properties

Molecular Formula |

C25H27N7O2 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

[6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)-3-methylpyrrolo[2,3-b]pyrazin-7-yl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

InChI |

InChI=1S/C25H27N7O2/c1-13-4-7-18(33)14(2)22(13)32-23(26)19(21-24(32)28-15(3)20(29-21)16-5-6-16)25(34)30-10-11-31-17(12-30)8-9-27-31/h4,7-9,16,33H,5-6,10-12,26H2,1-3H3 |

InChI Key |

SJUCQFPJGCKBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=C(N=C32)C)C4CC4)C(=O)N5CCN6C(=CC=N6)C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Mitosis: A Technical Guide to Myt1-Mediated CDK1 Phosphorylation and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Myt1 kinase, a critical regulator of the cell cycle. We will explore its molecular mechanism, the signaling pathways that govern its activity, and its role as a therapeutic target in oncology. This document synthesizes key research findings, presenting quantitative data and detailed experimental protocols to support further investigation and drug development efforts.

Introduction: Myt1 and the G2/M Checkpoint

Progression through the cell cycle is a tightly controlled process, orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). The transition from the G2 phase to mitosis (M phase) is a point of no return, and its initiation is governed by the master mitotic regulator, the CDK1-Cyclin B complex, also known as the M-phase Promoting Factor (MPF).[1]

Protein kinase, membrane-associated tyrosine/threonine 1 (Myt1), a member of the Wee1 family of protein kinases, is a key guardian of this transition.[1] It functions as a critical component of the G2/M checkpoint, a surveillance mechanism that prevents cells from entering mitosis prematurely, particularly in the presence of DNA damage.[2][3] By catalyzing the inhibitory phosphorylation of CDK1, Myt1 ensures that the cell has adequate time for DNA repair, thereby maintaining genomic integrity.[1][4] In many cancer cells, which often have a defective G1 checkpoint, this reliance on the G2/M checkpoint becomes a crucial survival mechanism, making Myt1 a compelling target for therapeutic intervention.[2][3][5]

The Core Mechanism: Inhibitory Phosphorylation of CDK1

The primary function of Myt1 is to directly inhibit the kinase activity of CDK1. This is achieved through the phosphorylation of specific residues within the ATP-binding site of the CDK1 subunit.

Mechanism of Inhibition:

-

Dual-Specificity Kinase Activity: Myt1 is a dual-specificity kinase, capable of phosphorylating both threonine and tyrosine residues.[6]

-

Phosphorylation Sites: It primarily phosphorylates CDK1 on Threonine 14 (Thr14) and, to a lesser extent, Tyrosine 15 (Tyr15) .[2][7] This dual phosphorylation physically obstructs the ATP-binding pocket of CDK1, rendering the CDK1-Cyclin B complex inactive.[1]

-

Suppression of Mitotic Entry: The inactive, phosphorylated CDK1-Cyclin B complex (pre-MPF) is unable to trigger the downstream cascade of events required for mitotic entry, such as nuclear envelope breakdown and chromosome condensation. This effectively halts the cell cycle at the G2/M boundary.[2][8]

Distinct Roles of Myt1 and Wee1:

While both Myt1 and Wee1 are inhibitory kinases for CDK1, they have distinct subcellular localizations and primary targets, suggesting partially redundant but non-identical functions.

| Feature | Myt1 | Wee1 |

| Primary Location | Cytoplasm; anchored to the membranes of the Endoplasmic Reticulum and Golgi apparatus.[1][2][6] | Nucleus.[1][4] |

| Primary CDK1 Target Site | Threonine 14 (Thr14).[2][9] | Tyrosine 15 (Tyr15).[4] |

| Function | Regulates cytoplasmic CDK1 activity and can sequester the CDK1-Cyclin B complex in the cytoplasm.[6][10] | Regulates nuclear CDK1 activity, crucial for preventing mitosis during S phase and G2.[4] |

This spatial separation allows for comprehensive regulation of the entire cellular pool of CDK1, ensuring that both nuclear and cytoplasmic mitotic events are properly coordinated.[6]

Signaling Pathways and Regulation

The activity of Myt1 is not constitutive; it is tightly regulated by a network of upstream kinases and phosphatases that respond to cell cycle cues. The core pathway involves a balance of "stop" and "go" signals converging on the CDK1-Cyclin B complex.

Core Myt1-CDK1 Regulatory Pathway

The fundamental role of Myt1 is to act as a brake on the cell cycle. This is countered by the Cdc25 family of phosphatases, which remove the inhibitory phosphates from CDK1, thereby activating it and promoting mitotic entry.[2][11]

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. sdbonline.org [sdbonline.org]

- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Reactome | Myt-1 mediated phosphorylation of Cyclin B:Cdc2 complexes [reactome.org]

- 10. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Gatekeeper of Mitosis: A Technical Guide to Myt1 Protein Structure and Active Site

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Myt1 protein kinase, a critical regulator of the G2/M cell cycle checkpoint. We delve into its molecular structure, the intricacies of its active site, its role in cellular signaling, and its emergence as a promising target for cancer therapeutics. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its regulatory networks to serve as an essential resource for professionals in the field.

Introduction to Myt1 Kinase

Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase, is a member of the Wee1 family of protein kinases.[1] Its primary function is to negatively regulate entry into mitosis by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (Cdk1)-Cyclin B complex, also known as the Maturation Promoting Factor (MPF).[1][2] Unlike its nuclear counterpart, Wee1, Myt1 is primarily localized to the cytoplasm, specifically the endoplasmic reticulum and Golgi complex.[1][2] This spatial separation allows for a dual-level control over Cdk1 activity, with Wee1 acting in the nucleus and Myt1 in the cytoplasm.[1][3]

Myt1's role as a gatekeeper of the G2/M transition makes it a crucial component of the cell cycle checkpoint, preventing cells with damaged DNA from proceeding into mitosis and thus avoiding "mitotic catastrophe".[1][4] This function has significant implications in oncology, as many cancer cells exhibit a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival.[5] Targeting Myt1 presents a strategic opportunity to selectively eliminate these cancer cells, and as a result, Myt1 has emerged as a compelling target for drug development.[6][7][8]

Myt1 Protein Structure

The human Myt1 protein is comprised of distinct functional domains that contribute to its regulation and catalytic activity. It consists of an N-terminal regulatory domain, a central protein kinase domain, and a C-terminal domain responsible for substrate interaction.[1]

Domain Architecture

-

N-Terminal Regulatory Domain: This region contains phosphorylation sites that are targeted by upstream kinases, leading to the modulation of Myt1 activity.[1] For example, phosphorylation by Cdk1/cyclin B creates a negative feedback loop, while phosphorylation by other kinases like p90Rsk can also inhibit Myt1.[9]

-

Central Kinase Domain: This conserved domain harbors the active site responsible for ATP binding and phosphoryl transfer to its substrate, Cdk1. The kinase domain of Myt1 shares homology with other members of the Wee1 family.[3]

-

C-Terminal Domain: This region is crucial for recognizing and binding to the Cdk1-Cyclin B complex.[2][10] It ensures the specific targeting of Myt1's kinase activity to its primary substrate.

Crystallographic Insights

The three-dimensional structure of the human Myt1 kinase domain has been elucidated through X-ray crystallography, providing invaluable insights into its active site and mechanism of inhibition. These structures, available in the Protein Data Bank (PDB), reveal the precise interactions between Myt1 and small molecule inhibitors.

| PDB ID | Ligand | Resolution (Å) | Organism |

| 8D6E | Lunresertib (RP-6306) | 2.15 | Homo sapiens |

| 5VD1 | PHA-848125 | 1.70 | Homo sapiens |

Table 1: Crystallographic Data of Human Myt1 Kinase Domain.[6][11]

The availability of these crystal structures provides a robust framework for structure-based drug design, enabling the development of more potent and selective Myt1 inhibitors.[7]

The Myt1 Active Site and Catalytic Function

The active site of Myt1 is where the enzymatic phosphorylation of Cdk1 occurs. Myt1 is a dual-specificity kinase, meaning it can phosphorylate both threonine and tyrosine residues.[10] Specifically, it targets Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within the ATP-binding site of Cdk1.[1][6] Phosphorylation at these sites sterically hinders ATP binding, thereby inactivating the Cdk1-Cyclin B complex and halting the cell cycle at the G2 phase.[1]

Substrate Specificity

Myt1 exhibits a high degree of specificity for Cdk1-containing cyclin complexes and does not significantly phosphorylate complexes containing Cdk2 or Cdk4.[2][12] This specificity is conferred by the C-terminal interaction domain of Myt1, which recognizes and binds to the Cdk1-Cyclin B complex.[2][10] While the full consensus phosphorylation motif for Myt1 is still being extensively studied, peptide microarray analyses have been employed to identify peptidic substrates.[13]

Myt1 in Cellular Signaling Pathways

Myt1 is a central node in the complex regulatory network that governs the G2/M transition. Its activity is tightly controlled by a series of upstream kinases and phosphatases, and it participates in crucial feedback loops to ensure the precise timing of mitotic entry.

Regulation of Myt1 Activity

The activity of Myt1 is dynamically regulated throughout the cell cycle, decreasing during M phase to allow for Cdk1 activation.[2] This regulation is achieved through phosphorylation of its N-terminal domain by several key kinases:

-

Cdk1/Cyclin B: In a classic negative feedback loop, active Cdk1/Cyclin B can phosphorylate Myt1, leading to a decrease in its kinase activity.[1]

-

Polo-like kinase 1 (Plk1): Plk1 is a critical mitotic kinase that phosphorylates and inhibits Myt1 during M phase, contributing to the sharp increase in Cdk1 activity required for mitotic entry.[14][15][16]

-

p90 Ribosomal S6 Kinase (p90Rsk): p90Rsk can phosphorylate and downregulate Myt1 activity, playing a role in meiotic progression.[9]

-

Serum- and Glucocorticoid-inducible Kinase (SGK): SGK has been shown to be involved in the regulatory phosphorylation of Myt1 to trigger Cdk1 activation at the meiotic G2/M transition.[17]

Conversely, the phosphatase Cdc25C is responsible for dephosphorylating Thr14 and Tyr15 on Cdk1, thereby activating the Cdk1-Cyclin B complex and promoting mitotic entry.[1] The balance between Myt1/Wee1 kinase activity and Cdc25 phosphatase activity is therefore the ultimate determinant of the G2/M transition.

Signaling Pathway Diagram

Caption: Myt1 Signaling Pathway in G2/M Regulation.

Myt1 as a Therapeutic Target in Oncology

The development of Myt1 inhibitors is a promising strategy in cancer therapy.[18] Many tumors have defects in the G1 checkpoint, making them highly dependent on the G2/M checkpoint for DNA repair before entering mitosis.[5] By inhibiting Myt1, cancer cells are forced into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[7] This concept of synthetic lethality is particularly relevant for cancers with specific genetic alterations, such as CCNE1 amplification.[6]

Myt1 Inhibitors in Clinical Development

Several small molecule inhibitors of Myt1 are under investigation, with some progressing to clinical trials. A notable example is lunresertib (RP-6306), a potent and selective Myt1 inhibitor.[6]

| Inhibitor | Target(s) | Highest R&D Phase | Therapeutic Areas |

| Lunresertib (RP-6306) | MYT1 | Phase 2 Clinical Trials | Neoplasms |

Table 2: Myt1 Inhibitors in Development.[7]

The selectivity of Myt1 inhibitors over the closely related Wee1 kinase is a critical consideration in drug design to minimize off-target effects, such as myelosuppression, which has been observed with some Wee1 inhibitors.[7]

Experimental Protocols for Myt1 Research

This section provides an overview of key experimental methodologies used to study Myt1.

Recombinant Myt1 Expression and Purification

The production of recombinant Myt1 protein is essential for in vitro studies of its structure and function. A common approach involves the use of a bacterial expression system.

Workflow for Recombinant Myt1 Purification:

Caption: Workflow for Recombinant Myt1 Protein Purification.

Detailed Protocol Outline:

-

Expression Vector: A plasmid containing the Myt1 cDNA fused to an affinity tag (e.g., His-tag, Strep-tag) is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[11][19]

-

Culture and Induction: A large-scale culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).[19]

-

Cell Lysis and Clarification: Cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.[20]

-

Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag, allowing for the capture of the recombinant Myt1 protein.[20]

-

Elution and Further Purification: The bound protein is eluted from the resin. Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity.

-

Quality Control: The purity and identity of the recombinant protein are confirmed using methods like SDS-PAGE and mass spectrometry.[21]

In Vitro Kinase Assay

An in vitro kinase assay is used to measure the enzymatic activity of Myt1 and to screen for potential inhibitors.

Protocol Outline:

-

Reaction Mixture: A reaction buffer containing purified recombinant Myt1, the substrate (e.g., Cdk1/Cyclin B complex or a specific peptide substrate), and ATP is prepared.[22] The buffer typically includes HEPES, MgCl2, EGTA, and a detergent like Brij-35.[22]

-

Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at a specific temperature for a set period.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Antibody-based methods: Using phospho-specific antibodies that recognize the phosphorylated substrate (e.g., in an ELISA or Western blot format).

-

Luminescence-based assays: Measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Fluorescence-based assays: Using fluorescently labeled substrates or tracers in fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[13][22]

-

-

Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of test compounds, and the reduction in kinase activity is quantified to determine IC50 values.[4]

X-ray Crystallography

Determining the crystal structure of Myt1 provides atomic-level detail of its architecture.

Protocol Outline:

-

Protein Crystallization: Highly purified and concentrated Myt1 protein is subjected to various crystallization screening conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[23]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined to best fit the experimental data.[23]

Conclusion

Myt1 kinase is a fundamentally important regulator of the cell cycle, acting as a critical brake to prevent untimely entry into mitosis. Its intricate regulation and specific localization underscore the complexity of cell cycle control. The detailed structural and functional understanding of Myt1, aided by techniques such as X-ray crystallography and in vitro kinase assays, has paved the way for its validation as a high-value therapeutic target in oncology. The ongoing development of selective Myt1 inhibitors holds significant promise for the treatment of cancers that are dependent on the G2/M checkpoint for their survival. This guide provides a solid foundation for researchers and drug developers to further explore the biology of Myt1 and to advance the development of novel cancer therapies.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. sdbonline.org [sdbonline.org]

- 3. sdbonline.org [sdbonline.org]

- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MYT1 inhibitors(Insilicon Intelligent Technology) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. A two-step inactivation mechanism of Myt1 ensures CDK1/cyclin B activation and meiosis I entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of peptidic substrates for the human kinase Myt1 using peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a consensus motif for Plk (Polo-like kinase) phosphorylation reveals Myt1 as a Plk1 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. rupress.org [rupress.org]

- 18. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 19. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 20. cdn.origene.com [cdn.origene.com]

- 21. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]

Expression of Myt1 in Cancer Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of Myt1 (PKMYT1), a critical cell cycle regulator, in various cancer cell lines. Myt1's role in the G2/M checkpoint and its implications for cancer progression and therapeutic resistance are detailed. This document includes quantitative data on Myt1 expression, detailed experimental protocols for its detection, and diagrams of its signaling pathways and experimental workflows.

Introduction to Myt1 in Cancer

Myt1, or Membrane-Associated Tyrosine- and Threonine-specific Cdc2-inhibitory Kinase, is a member of the Wee1 family of protein kinases.[1][2] Its primary function is to inhibit the G2/M transition of the cell cycle by phosphorylating Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at two key residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3] This phosphorylation keeps the CDK1/Cyclin B1 complex inactive, preventing premature entry into mitosis.[1][2] While Wee1 kinase primarily acts in the nucleus, Myt1 is anchored in the membranes of the endoplasmic reticulum and Golgi apparatus, where it controls the cytoplasmic pool of CDK1.[1][3]

In the context of cancer, Myt1 plays a significant role in cell survival and therapeutic resistance. Many cancer cells have a defective G1/S checkpoint, often due to p53 mutations, making them heavily reliant on the G2/M checkpoint to repair DNA damage before undergoing mitosis.[1][4] Overexpression of Myt1 is observed in numerous cancers, including lung, liver, colorectal, and breast cancer, and is often associated with a poor prognosis.[1][5][6] This elevated Myt1 activity allows cancer cells more time to repair DNA damage induced by chemotherapy or radiation, thereby promoting survival and contributing to drug resistance.[4][6]

Myt1 Expression Data in Cancer Cell Lines

Quantitative data on Myt1 expression across a wide range of cancer cell lines can be found in large-scale public databases such as the Cancer Cell Line Encyclopedia (CCLE) and The Cancer Genome Atlas (TCGA).[7][8] These resources provide transcriptomic (mRNA) and, in some cases, proteomic data that can be mined to compare Myt1 levels across different cancer types and individual cell lines.

Myt1 mRNA Expression

The following table summarizes representative data on PKMYT1 (the gene encoding Myt1) mRNA expression in various cancer cell lines, derived from publicly available datasets.[7] Expression values are often presented as transcripts per million (TPM) or similar normalized units.

| Cancer Type | Cell Line | PKMYT1 mRNA Expression Level |

| Breast Cancer | MDA-MB-231 | High |

| Breast Cancer | MCF7 | Moderate |

| Lung Cancer | A549 | High |

| Lung Cancer | H460 | High |

| Colorectal Cancer | HT-29 | High |

| Colorectal Cancer | HCT116 | Moderate |

| Cervical Cancer | HeLa | High |

| Glioblastoma | U87 | Moderate |

| Pancreatic Cancer | Panc-1 | High |

Note: "High" and "Moderate" are relative terms based on comparisons across a wide panel of cell lines. For precise quantitative values, direct querying of the CCLE or TCGA databases is recommended.

Myt1 Protein Expression

Quantitative proteomic studies of cancer cell lines also provide valuable information on Myt1 protein levels.[8][9] These studies often use techniques like mass spectrometry to quantify thousands of proteins simultaneously.

| Cancer Type | Cell Line | Myt1 Protein Expression Level |

| Breast Cancer | MDA-MB-231 | Detected |

| Cervical Cancer | HeLa | Detected |

| Lung Cancer | A549 | Detected |

| Colorectal Cancer | HT-29 | Detected |

Note: The detection and quantification of Myt1 protein can vary depending on the sensitivity of the mass spectrometry platform and the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Myt1 Signaling Pathway in G2/M Checkpoint Regulation

Myt1 is a key negative regulator of the G2/M transition. The following diagram illustrates the core signaling pathway.

Caption: Myt1's role in the G2/M cell cycle checkpoint.

Experimental Workflow for Myt1 Expression Analysis

The following diagram outlines a typical workflow for analyzing Myt1 expression in cancer cell lines.

Caption: Workflow for Myt1 expression analysis.

Experimental Protocols

Western Blotting for Myt1 Protein Detection

This protocol describes the detection of Myt1 protein in cancer cell line lysates.

1. Sample Preparation: a. Culture cancer cells to 70-80% confluency. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay. e. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]

2. SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. b. Run the gel at 150V until the dye front reaches the bottom.[11] c. Transfer the proteins to a PVDF membrane. A wet transfer can be performed at 100V for 90 minutes at 4°C.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with a primary antibody against Myt1 (e.g., Cell Signaling Technology #4282) diluted in blocking buffer overnight at 4°C with gentle shaking.[12][13] c. Wash the membrane three times for 10 minutes each with TBST.[10] d. Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[10] e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Prepare a chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes.[10] c. Visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR) for Myt1 mRNA Expression

This protocol describes the quantification of Myt1 mRNA levels.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from cultured cancer cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction: a. Prepare the qPCR reaction mix in a total volume of 20 µL, containing:

- 10 µL of 2x SYBR Green Master Mix

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 2 µL of diluted cDNA

- 6 µL of nuclease-free water b. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Example human PKMYT1 primers:

- Forward: 5'-TTCAGACCAGCGAAACCTCACC-3'[14]

- Reverse: 5'-TGTGGCTTCGTGCTGAGGTTCT-3'[14]

3. Thermal Cycling: a. Perform qPCR using a real-time PCR system with the following typical cycling conditions:

- Initial denaturation: 95°C for 10 minutes

- 40 cycles of:

- Denaturation: 95°C for 15 seconds

- Annealing/Extension: 60°C for 1 minute[14][15]

- Melt curve analysis to verify product specificity.

4. Data Analysis: a. Calculate the relative expression of Myt1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Myt1 is a crucial regulator of the cell cycle whose overexpression in numerous cancer types contributes to tumor progression and resistance to therapy. Understanding its expression patterns and signaling pathways is vital for the development of novel anticancer strategies. The protocols and data presented in this guide offer a framework for researchers to investigate the role of Myt1 in their specific cancer models. The development of selective Myt1 inhibitors, potentially in combination with existing genotoxic agents or other checkpoint inhibitors, holds promise for overcoming Myt1-mediated resistance and improving patient outcomes.[3][5]

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]

- 7. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gygi Lab @ HMS [gygi.hms.harvard.edu]

- 10. ptglab.com [ptglab.com]

- 11. addgene.org [addgene.org]

- 12. Myt1 Antibody (#4282) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 13. Myt1 Antibody | Cell Signaling Technology [cellsignal.com]

- 14. origene.com [origene.com]

- 15. origene.com [origene.com]

A Technical Guide to the Discovery and Initial Characterization of Myt1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and initial characterization of Myt1 kinase inhibitors, a promising class of molecules in cancer therapeutics. We will delve into the fundamental role of Myt1 in cell cycle regulation, the rationale for its inhibition in oncology, and the experimental methodologies employed to identify and validate novel inhibitors.

Introduction: Myt1 Kinase in Cell Cycle Regulation

Myt1, or Protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1), is a crucial regulator of the G2/M transition in the eukaryotic cell cycle.[1] As a member of the Wee1-like kinase family, Myt1 functions as an inhibitory kinase for Cyclin-Dependent Kinase 1 (CDK1).[2][3] Specifically, Myt1 phosphorylates CDK1 at two critical residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4] This dual phosphorylation event inactivates the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), thereby preventing premature entry into mitosis.[3]

While both Myt1 and the related kinase Wee1 inhibit CDK1, they have distinct subcellular localizations. Wee1 primarily functions within the nucleus, whereas Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, acting on the cytoplasmic pool of CDK1/Cyclin B.[3][5] This spatial separation suggests distinct, non-redundant roles in cell cycle control. The activity of Myt1 is counteracted by the Cdc25 family of phosphatases, which dephosphorylate Thr14 and Tyr15 on CDK1, leading to the activation of the CDK1/Cyclin B complex and the initiation of mitosis.[3][4]

The G2/M checkpoint, governed by kinases like Myt1 and Wee1, is a critical surveillance mechanism that allows cells to repair DNA damage before proceeding with cell division. In many cancer cells, the G1 checkpoint is often compromised, leading to a greater reliance on the G2/M checkpoint for survival, particularly in the face of DNA-damaging therapies.[2]

Myt1 as a Therapeutic Target in Oncology

The dependency of cancer cells on the G2/M checkpoint makes the kinases that regulate this transition attractive targets for therapeutic intervention.[4] Inhibition of Myt1 disrupts this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.[1] This can lead to a phenomenon known as mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1]

Recent genomic studies have highlighted Myt1 as a particularly promising target in cancers with specific genetic vulnerabilities.[4][6] A key concept in this context is "synthetic lethality," where the inhibition of Myt1 is lethal to cancer cells that have a specific mutation (e.g., amplification of the CCNE1 gene, which encodes Cyclin E1), while being relatively well-tolerated by normal cells.[6][7] This provides a potential therapeutic window for selective tumor cell killing.

Furthermore, Myt1 overexpression has been associated with resistance to inhibitors of other cell cycle and DNA damage checkpoint kinases, such as those targeting Wee1, ATR, and Chk1.[8] This suggests that Myt1 inhibition could be a strategy to overcome drug resistance in various cancer types. The dispensability of Myt1 in normal cells further enhances its appeal as a drug target, potentially leading to a better toxicity profile compared to other cell cycle inhibitors.[6]

Discovery and Characterization of Myt1 Inhibitors

The identification of potent and selective Myt1 inhibitors has been a focus of recent drug discovery efforts. Several strategies have been employed, including structure-based drug design, virtual screening of large compound libraries, and high-throughput screening campaigns.[7][9][10] These efforts have led to the discovery of various chemical scaffolds with Myt1 inhibitory activity, such as diaminopyrimidines, aminoquinolines, quinazolines, and pyrazolo[3,4-d]pyrimidines.[2][11] A notable example is the development of lunresertib (also known as RP-6306), a selective Myt1 inhibitor currently in clinical trials.[6][10]

The initial characterization of these inhibitors involves a cascade of biochemical and cell-based assays designed to determine their potency, selectivity, and mechanism of action.

Quantitative Data on Myt1 Inhibitors

The following table summarizes the inhibitory activities of selected compounds against Myt1 kinase.

| Compound | Scaffold | IC50 (µM) | Assay Type | Reference |

| EGCG | Natural Product | 0.137 | In vitro enzyme assay | [9] |

| GCG | Natural Product | 0.159 | In vitro enzyme assay | [9] |

| Luteolin | Natural Product | 1.5 | In vitro enzyme assay | [9] |

| Dasatinib | Kinase Inhibitor | Nanomolar affinity | TR-FRET binding assay | [12] |

| Compound 21 | Tetrahydropyrazolopyrazine | Not specified, potent | In vitro and in vivo | [7] |

| HIT101481851 | Not specified | Dose-dependent cytotoxicity | In vitro cell-based assay | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of Myt1 biology and inhibitor discovery.

Myt1 Signaling Pathway in G2/M Control

Caption: The Myt1 signaling pathway at the G2/M checkpoint.

Experimental Workflow for Myt1 Inhibitor Discovery

Caption: A general workflow for the discovery and characterization of Myt1 inhibitors.

Synthetic Lethality of Myt1 Inhibition

References

- 1. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based virtual screening discovers novel PKMYT1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Myt1 gene regulation and transcriptional control

An In-depth Technical Guide to MYT1: Gene Regulation and Transcriptional Control

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myelin Transcription Factor 1 (MYT1) is a multifaceted zinc-finger protein that plays a critical role in the orchestration of cellular processes, most notably in neural development, cell cycle control, and tumorigenesis. As a transcription factor, MYT1 primarily functions as a repressor, silencing non-neuronal genes to safeguard neuronal identity and modulating the differentiation of oligodendrocyte progenitors.[1][2] Beyond its transcriptional duties, a distinct but similarly named kinase, PKMYT1 (often also referred to as Myt1), acts as a crucial gatekeeper of the cell cycle by inhibiting CDK1 to prevent premature mitotic entry.[3][4][5] This guide provides a comprehensive overview of the molecular mechanisms governing MYT1's function, its regulation, the signaling pathways it influences, and the experimental methodologies used to study it, offering valuable insights for research and therapeutic development.

MYT1: The Gene and Protein

MYT1, also known as Myelin Transcription Factor 1, is encoded by the MYT1 gene located on chromosome 20q13.33 in humans.[6] The protein is a member of a neural-specific family of zinc finger-containing DNA-binding proteins.[6][7]

Protein Structure and Domains: The MYT1 protein is characterized by the presence of seven C2HC-type zinc fingers, which are arranged in two distinct clusters.[8][9] These zinc finger domains are the functional units responsible for recognizing and binding to specific DNA sequences.[9] Unlike more common zinc finger proteins, MYT1's DNA binding domain features a unique Cys-X4-Cys-His-X7-His-X5-Cys (CCHHC) structure.[10] The protein is localized to the nucleus, consistent with its role as a transcription factor.[8][10]

Transcriptional Control by MYT1

MYT1 primarily functions as a transcriptional repressor, a critical mechanism for defining cell fate during development.[1][11]

2.1. Mechanism of Transcriptional Repression

MYT1 achieves transcriptional repression by recruiting corepressor complexes to the promoter regions of its target genes. It directly interacts with Sin3B, a scaffold protein that in turn recruits histone deacetylases (HDACs) like HDAC1 and HDAC2.[12][13] This Myt1-Sin3B-HDAC complex modifies chromatin by removing acetyl groups from histones, leading to a more compact chromatin structure and the silencing of gene expression.[12] Furthermore, MYT1 has been identified as a subunit of a neural cell type-specific Lysine-specific Demethylase 1 (LSD1) complex, further implicating it in histone modification and gene repression.[14]

2.2. DNA Binding Specificity

The zinc finger domains of MYT1 recognize and bind to a consensus DNA sequence containing the core motif 'AAGTT'.[10][15] This motif is found in the promoter regions of numerous genes, including proteolipid protein (PLP) genes and the retinoic acid receptor gene, allowing MYT1 to regulate a specific subset of the genome involved in neural development.[7][9][15] Structural studies using NMR spectroscopy have shown that a two-zinc-finger unit interacts with the major groove of the DNA target, with key amino acid residues forming hydrogen bonds and hydrophobic interactions to ensure specific binding.[9][15]

Key Signaling and Regulatory Pathways

MYT1 is a node in several critical signaling networks that govern cell fate and function.

3.1. Cell Cycle Control: The G2/M Checkpoint

A separate protein, the kinase PKMYT1 (Myt1), is a pivotal regulator of the G2/M transition in the cell cycle.[3][4] It functions alongside the Wee1 kinase to phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1).[3][5] Specifically, PKMYT1 phosphorylates CDK1 on Threonine-14 and Tyrosine-15 residues, which prevents the activation of the CDK1/Cyclin B complex (also known as M-phase promoting factor or MPF) and halts entry into mitosis.[4][16][17] This mechanism serves as a checkpoint to ensure that DNA replication and repair are complete before cell division commences.[5][17] PKMYT1 is localized to the cytoplasm and membranes of the endoplasmic reticulum and Golgi complex, while Wee1 acts within the nucleus.[4][5][16] The activity of PKMYT1 itself is regulated by other kinases; for instance, Akt can phosphorylate and downregulate Myt1 to initiate M-phase entry, while Plx1 can also inhibit Myt1 activity after fertilization.[16][18]

3.2. Neurogenesis and Development

The transcription factor MYT1 is a master regulator of neurogenesis.[1] It is often a direct transcriptional target of proneural genes like Ascl1.[1] Its primary role is to solidify neuronal fate by actively repressing non-neuronal gene programs.[1][2] This function is crucial during the differentiation of various cell types, including the transdifferentiation of fibroblasts into neurons.[1] MYT1 counteracts the inhibitory activity of the Notch signaling pathway, a key pathway in preventing premature differentiation, thereby committing progenitors to a neuronal lineage.[1][11] It also modulates the retinoic acid signaling pathway by downregulating retinoic acid receptor genes.[19]

3.3. Role in Cancer and Disease

MYT1's regulatory functions are implicated in several diseases, including cancer.

-

Glioma: In glioblastoma (GBM), re-expression of MYT1 and its paralog MYT1L can reduce cell proliferation and promote neuronal differentiation.[11][19] This anti-proliferative effect is partly achieved by directly repressing the expression of YAP1, a key transcriptional coactivator in the Hippo signaling pathway.[11][19]

-

Drug Resistance: Overexpression of the kinase PKMYT1 can confer resistance to DNA damage checkpoint inhibitors (e.g., ATR and Chk1 inhibitors) and other genotoxic therapies.[20] By enforcing the G2/M checkpoint, PKMYT1 provides cancer cells with additional time to repair DNA damage, thus reducing the efficacy of treatments.[17][20] This makes PKMYT1 an attractive therapeutic target to overcome drug resistance.[17]

-

Developmental Disorders: Rare mutations in the MYT1 gene have been linked to developmental anomalies such as craniofacial microsomia.[19]

Quantitative Data Summary

Quantitative analysis of MYT1's effects is essential for understanding its potency and mechanism. The following table summarizes available data from cited studies.

| Experimental System | Gene/Process Measured | Regulation by MYT1 | Quantitative Change | Reference |

| Mouse Embryonic Tissue (Fkbp8 mutant) | Myt1 mRNA expression | Upregulation | 4.09-fold increase | [21] |

| Human Glioblastoma Cells (U87) | YAP1 and its target genes | Repression | Decreased expression | [11] |

| Mouse Embryonic Fibroblasts (reprogramming) | Non-neuronal fate genes (e.g., Notch, Wnt) | Repression | Significant downregulation | [22] |

| Neuroblastoma Cells | Proliferation | Inhibition | Reduced proliferation rate | [14][23] |

| HeLa Cells | Mitotic entry (in presence of Adavosertib) | Inhibition | Reduced premature mitotic entry | [20] |

Key Experimental Protocols

Studying MYT1's function requires a range of molecular biology techniques. Below are detailed, generalized protocols for key assays.

5.1. Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of MYT1.

Objective: To immunoprecipitate MYT1-bound DNA fragments for subsequent high-throughput sequencing.

Methodology:

-

Cell Cross-linking: Grow cells (e.g., neural progenitors, glioblastoma cell lines) to ~80% confluency. Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells using a suitable lysis buffer containing protease inhibitors.[24][25] Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[25] Confirm fragment size using agarose gel electrophoresis.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to MYT1. An IgG antibody should be used as a negative control.[26]

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[24][25]

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and use a peak-calling algorithm to identify enriched regions, representing MYT1 binding sites.

5.2. Luciferase Reporter Assay

This protocol is used to validate the functional effect of MYT1 binding on the transcriptional activity of a target gene promoter.

Objective: To quantify the repression of a target promoter by MYT1.

Methodology:

-

Plasmid Construction:

-

Reporter Plasmid: Clone the putative promoter region of a MYT1 target gene (containing the 'AAGTT' binding motif) upstream of a firefly luciferase gene in a reporter vector.

-

Effector Plasmid: Clone the full-length coding sequence of MYT1 into an expression vector.

-

Control Plasmids: Include an empty expression vector (mock) and a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[27][28]

-

-

Cell Transfection: Co-transfect host cells (e.g., HEK293T) with the reporter plasmid, the MYT1 effector plasmid (or mock), and the Renilla control plasmid.

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for plasmid expression.[27]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in MYT1-expressing cells to that in mock-transfected cells to determine the fold-repression.[28]

5.3. Quantitative Real-Time RT-PCR (RT-qPCR)

This protocol is used to measure changes in the mRNA expression levels of MYT1 or its target genes.

Objective: To quantify relative transcript abundance.

Methodology:

-

RNA Isolation: Isolate total RNA from cells or tissues of interest using a commercial kit or Trizol-based method. Treat with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Check: Assess RNA integrity (e.g., using a Bioanalyzer) and concentration (e.g., using a NanoDrop spectrophotometer).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[30][31]

-

qPCR Primer Design: Design and validate primers specific to the target gene (e.g., MYT1, YAP1) and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.[32]

-

Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. Run the reaction on a real-time PCR machine. The amplification cycle includes denaturation, annealing, and extension steps.

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample. The Ct is the cycle number at which the fluorescence signal crosses a defined threshold.[33]

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the relative expression change between a test sample and a control sample using the 2-ΔΔCt method (ΔΔCt = ΔCt_test - ΔCt_control).[32]

-

Conclusion and Future Directions

MYT1 is a pivotal regulator at the intersection of developmental biology, cell cycle control, and oncology. Its role as a transcriptional repressor is fundamental to establishing and maintaining neuronal identity, while its kinase counterpart, PKMYT1, is a critical guardian of genomic integrity at the G2/M checkpoint. The dysregulation of these functions contributes to developmental disorders and cancer progression and resistance.

For drug development professionals, both the transcription factor and the kinase present compelling targets.

-

Targeting PKMYT1: Inhibitors of the PKMYT1 kinase (e.g., Lunresertib) are promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies or for tumors with specific genetic vulnerabilities like CCNE1 amplification.[17] By forcing cancer cells with unresolved DNA damage into mitosis, these inhibitors can induce mitotic catastrophe and selective tumor cell death.[17]

-

Modulating MYT1 (Transcription Factor): Developing strategies to re-express or enhance the activity of the MYT1 transcription factor in cancers like glioblastoma could represent a novel differentiation-based therapy to suppress tumorigenicity by repressing oncogenic drivers like YAP1.[11]

Future research should focus on further elucidating the complete network of MYT1 target genes in different cellular contexts, identifying additional interacting protein partners, and developing more potent and specific small molecule modulators for therapeutic intervention.

References

- 1. A Myt1 family transcription factor defines neuronal fate by repressing non-neuronal genes | eLife [elifesciences.org]

- 2. A Myt1 family transcription factor defines neuronal fate by repressing non-neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sdbonline.org [sdbonline.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Drosophila myt1 is the major cdk1 inhibitory kinase for wing imaginal disc development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MYT1 - Wikipedia [en.wikipedia.org]

- 7. MYT1 Gene: Function, Mutations, Disorders, and Research [learn.mapmygenome.in]

- 8. genecards.org [genecards.org]

- 9. A Structural Analysis of DNA Binding by Myelin Transcription Factor 1 Double Zinc Fingers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioinformatics analysis of Myelin Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myt1 and Myt1l transcription factors limit proliferation in GBM cells by repressing YAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myt1 family recruits histone deacetylase to regulate neural transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Myelin Transcription Factor 1 (MyT1) as a Subunit of the Neural Cell Type-specific Lysine-specific Demethylase 1 (LSD1) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sdbonline.org [sdbonline.org]

- 17. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gene - MYT1 [maayanlab.cloud]

- 20. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Myt1 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]

- 22. Myt1l safeguards neuronal identity by actively repressing many non-neuronal fates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. encodeproject.org [encodeproject.org]

- 25. encodeproject.org [encodeproject.org]

- 26. ChIP-Sequencing performed using the SimpleChIP® Kit | Cell Signaling Technology [cellsignal.com]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. Luciferase Product Selection Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 30. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Improved quantitative real-time RT–PCR for expression profiling of individual cells - PMC [pmc.ncbi.nlm.nih.gov]

Myt1: The Gatekeeper of Mitosis - A Technical Guide to Preventing Premature Mitotic Entry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Myt1 kinase, a key regulator of the cell cycle, in preventing premature entry into mitosis. We will delve into its core mechanisms, regulatory pathways, and the experimental methodologies used to study its function. This document is intended for professionals in biomedical research and drug development seeking a comprehensive understanding of Myt1 as a therapeutic target.

Core Mechanism: Myt1's Inhibition of the Master Mitotic Regulator

Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). The transition from the G2 phase to mitosis (M phase) is orchestrated by the activation of the Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, in complex with its regulatory partner, Cyclin B. This complex is often referred to as the M-phase Promoting Factor (MPF).

Myt1, a member of the Wee1-like family of protein kinases, acts as a crucial brake on this transition.[1] Its primary function is to directly phosphorylate CDK1 on two specific inhibitory residues: Threonine-14 (Thr14) and Tyrosine-15 (Tyr15).[2][3][4] This dual phosphorylation event sterically hinders the ATP-binding site of CDK1, effectively locking the CDK1/Cyclin B complex in an inactive state, even as Cyclin B levels rise during the G2 phase.[1][5]

While both Myt1 and its counterpart, Wee1, perform this inhibitory function, they operate in different cellular compartments. Wee1 is primarily a nuclear kinase, whereas Myt1 is anchored to the membranes of the endoplasmic reticulum and the Golgi apparatus.[1][2] This spatial separation ensures that any CDK1/Cyclin B complexes in the cytoplasm are kept inactive, preventing ectopic mitotic events and providing a robust barrier against premature entry into mitosis.[3] Myt1 can also sequester the CDK1/Cyclin B complex in the cytoplasm, further restricting its potential for nuclear activity.[1][5]

References

Methodological & Application

Application Notes and Protocols for Myt1 Inhibitors in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Myt1 inhibitors in cell culture experiments. The protocols outlined below are designed to assist in investigating the mechanism of action and therapeutic potential of Myt1 inhibitors.

Introduction to Myt1 and its Inhibitors

Myt1, or Myelin Transcription Factor 1, is a crucial protein kinase that regulates the G2/M transition phase of the cell cycle.[1] As a member of the Wee1-like kinase family, Myt1 inhibits Cyclin-Dependent Kinase 1 (CDK1) through phosphorylation at the Tyr15 residue, preventing premature entry into mitosis.[1][2] In many cancer cells, the cell cycle regulation is disrupted, leading to uncontrolled proliferation.[1] Myt1 inhibitors are a class of targeted therapeutic agents that block the kinase activity of Myt1.[1] This inhibition lifts the suppressive phosphorylation on CDK1, forcing cancer cells to enter mitosis prematurely.[1] This untimely entry into mitosis, especially in cells with existing DNA damage, can lead to a cellular crisis known as mitotic catastrophe and subsequent apoptosis (programmed cell death).[1][2]

Myt1 inhibitors are being explored for their potential in cancer therapy, both as monotherapies and in combination with DNA-damaging agents or other chemotherapeutics to enhance their cytotoxic effects.[1] Beyond oncology, the role of Myt1 in neural differentiation has also led to investigations into its inhibitors for neurodegenerative diseases.[1]

Myt1 Signaling Pathway and Inhibition

The primary role of Myt1 is to act as a gatekeeper for entry into mitosis by inactivating the CDK1/Cyclin B complex. This regulation is a critical component of the G2 checkpoint, ensuring that cells do not divide before DNA replication is complete and any damage is repaired.

References

Application Notes and Protocols for Assessing Myt1 Inhibitor Potency (IC50)

Introduction

Myt1 kinase, encoded by the PKMYT1 gene, is a critical regulator of the cell cycle, specifically at the G2/M transition.[1] As a member of the Wee1 family of protein kinases, Myt1's primary function is to inhibit the Cyclin B-Cdk1 complex through inhibitory phosphorylation on Cdk1 (primarily at Threonine 14 and Tyrosine 15).[2][3] This action prevents premature entry into mitosis, providing a crucial checkpoint for DNA repair.[4] Many cancer cells have a weakened G1 checkpoint, making them highly dependent on the G2 checkpoint for survival.[5] Consequently, inhibiting Myt1 can force these cells into premature and catastrophic mitosis, leading to cell death, which makes Myt1 a promising target for anticancer therapies.[5]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50), a key metric for quantifying the potency of Myt1 inhibitors. The protocols cover both direct biochemical assays and cell-based functional assays, providing researchers with the tools to characterize novel therapeutic compounds.

Myt1 Signaling Pathway

Myt1 is a key downstream effector in the G2/M checkpoint signaling pathway. Its activity is modulated by upstream kinases and it acts in concert with Wee1 kinase to suppress the activity of the master mitotic initiator, the Cyclin B-Cdk1 complex. Upon receiving appropriate signals, such as the completion of DNA replication and repair, the inhibition on Cyclin B-Cdk1 is relieved by the Cdc25 phosphatase, allowing the cell to enter mitosis. Kinases such as Akt and Chk1 can also regulate Myt1 activity, integrating signals from various cellular pathways to control the timing of mitotic entry.[6][7]

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of a Myt1 inhibitor involves preparing a serial dilution of the compound, performing the assay (either biochemical or cell-based), collecting the data, and analyzing the results to generate a dose-response curve from which the IC50 value is calculated.

Data Presentation: Myt1 Inhibitor Potency

The following table summarizes the IC50 values for known Myt1 inhibitors.

| Inhibitor | Assay Type | Cell Line / Target | Reported IC50 | Citation |

| Adavosertib (MK-1775) | Cell Viability | HeLa (Myt1 Overexpression) | 308 nM | [4] |

| Adavosertib (MK-1775) | Cell Viability | HeLa (Endogenous Myt1) | 120 nM | [4] |

| Dasatinib | TR-FRET Binding Assay | Recombinant Myt1 | Nanomolar Affinity | [1][2] |

| Myt1-IN-5 | Biochemical Assay | Myt1 Kinase | < 200 nM | [8] |

| SGR-3515 | Biochemical Assay | Wee1/Myt1 Kinase | Not specified | [9] |

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay to measure the affinity of an inhibitor for Myt1 kinase. The assay relies on the binding of a fluorescently labeled tracer to the kinase's active site, which can be displaced by a competitive inhibitor.

1. Principle

The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the Myt1 kinase and a fluorescent kinase tracer that binds to the ATP pocket. When the tracer is bound, its proximity to the Eu-labeled antibody results in a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.

2. Materials and Reagents

-

Recombinant full-length Myt1 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (e.g., based on a known broad-spectrum inhibitor)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Inhibitor and Control Inhibitor (e.g., Dasatinib)

-

DMSO

-

Low-volume 384-well plates (white or black)

-

TR-FRET capable plate reader

3. Methodology

-

Inhibitor Dilution Series:

-

Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

-

Create a 10-point, 4-fold serial dilution series of the inhibitor in DMSO. This will be the 4X final concentration series.

-

-

Reagent Preparation (at 2X final concentration in Kinase Buffer):

-

Prepare a solution containing the Myt1 kinase and the Eu-anti-Tag antibody. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

-

Tracer Preparation (at 4X final concentration in Kinase Buffer):

-

Prepare a solution of the kinase tracer. The concentration should be near its Kd for Myt1 to ensure assay sensitivity.[10]

-

-

Assay Procedure: [10]

-

Add 4 µL of the 4X inhibitor serial dilution (or DMSO for controls) to the wells of a 384-well plate.

-

Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

-

Add 4 µL of the 4X Tracer solution to all wells to initiate the reaction. The final volume will be 16 µL.

-

Include "0% inhibition" controls (DMSO, no inhibitor) and "100% inhibition" controls (a high concentration of a potent control inhibitor).

-

-

Incubation and Plate Reading:

-

Seal the plate and incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET enabled plate reader. Typical settings are 340 nm excitation and emission readings at 615 nm (Europium) and 665 nm (Tracer).[10]

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (665 nm / 615 nm).

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)) Where Signal_max is the ratio from the 0% inhibition control and Signal_min is the ratio from the 100% inhibition control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

Protocol 2: Cell-Based IC50 Determination using Crystal Violet Viability Assay

This protocol measures the cytotoxic effect of a Myt1 inhibitor on cancer cells, providing a functional readout of inhibitor potency in a cellular context.

1. Principle

The crystal violet assay is a simple method to determine cell viability. The dye stains the DNA of adherent cells. After washing away excess dye, the amount of retained dye is proportional to the number of viable, attached cells. A reduction in staining indicates cell death or detachment caused by the inhibitor.

2. Materials and Reagents

-

Human cancer cell line (e.g., HeLa, U2OS)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Test Inhibitor

-

DMSO

-

96-well flat-bottom cell culture plates

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

-

Elution Solution (e.g., 10% acetic acid)

-

Microplate reader (absorbance at ~570 nm)

3. Methodology [4]

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin.

-

Resuspend cells in complete medium and count them.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a 2X serial dilution of the Myt1 inhibitor in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for an additional 48 to 72 hours.

-

-

Staining Procedure:

-

Carefully aspirate the medium from all wells.

-

Gently wash the cells once with 100 µL of PBS.

-

Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Remove the staining solution and wash the plate thoroughly with water until the water runs clear.

-

Invert the plate on paper towels and allow it to air dry completely.

-

-

Quantification:

-

Add 100 µL of Elution Solution to each well to solubilize the dye.

-

Place the plate on a shaker for 15-20 minutes to ensure the dye is fully dissolved.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (no cells) from all readings.

-

Calculate the percent cell viability for each concentration relative to the vehicle control (100% viability). % Viability = 100 x (Absorbance_inhibitor / Absorbance_vehicle)

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

-

References

- 1. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PKMYT1 - Wikipedia [en.wikipedia.org]

- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. schrodinger.com [schrodinger.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: MYT1 Inhibitors in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MYT1 inhibitors in cancer research models. They include detailed protocols for key experiments, quantitative data on inhibitor efficacy, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to MYT1 in Cancer

MYT1 (Membrane-Associated Tyrosine- and Threonine-specific cdc2-inhibitory kinase), also known as PKMYT1, is a crucial regulator of the G2/M cell cycle checkpoint.[1][2] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair before cell division.[3] This dependency makes MYT1 an attractive therapeutic target. Inhibition of MYT1 leads to uncontrolled CDK1 activation, forcing cancer cells with DNA damage to enter mitosis prematurely, which can result in mitotic catastrophe and subsequent cell death.[1][2]

Key MYT1 Inhibitors in Cancer Research

Several small molecule inhibitors targeting MYT1 are currently under investigation in preclinical and clinical studies. These include selective MYT1 inhibitors and dual Wee1/MYT1 inhibitors.

-

Lunresertib (RP-6306): A first-in-class, orally available, and selective inhibitor of PKMYT1.[4][5][6][7] It has shown potent anti-tumor activity in preclinical models of cancers with specific genetic vulnerabilities, such as CCNE1 amplification.[4][5][6][7]

-

SGR-3515: A dual inhibitor of Wee1 and MYT1.[8][9] This co-inhibition strategy aims to overcome potential resistance mechanisms associated with targeting only one of these kinases.[8][9] Preclinical data suggests superior anti-tumor activity compared to single-agent inhibitors.[9][10]

-

Adavosertib (AZD1775): Primarily a Wee1 inhibitor, but its activity and resistance mechanisms are closely linked to MYT1 expression and function.[1][11] Studies have shown that upregulation of MYT1 can confer resistance to Adavosertib.[1][11]

Quantitative Data: In Vitro and In Vivo Efficacy of MYT1 Inhibitors

The following tables summarize key quantitative data from preclinical studies of MYT1 inhibitors.

Table 1: In Vitro Potency of Checkpoint Kinase Inhibitors in HeLa Cells [3]

| Inhibitor | Target(s) | IC50 (nM) - Endogenous MYT1 | IC50 (nM) - MYT1 Overexpression |

| Adavosertib | Wee1 | 120 | 308 |

| PD166285 | Wee1/MYT1 | 105 | 280 |

| AZD6738 | ATR | 250 | 450 |

| UCN-01 | Chk1 | 80 | 150 |

Table 2: In Vivo Efficacy of RP-6306 in Xenograft Models [12]

| Cancer Model | Treatment | Tumor Growth Inhibition |

| OVCAR3 (Ovarian Cancer) | 7.5 mg/kg p.o. b.i.d. | 56% (Day 24) |

| OVCAR3 (Ovarian Cancer) | 20 mg/kg p.o. b.i.d. | 73% (Day 24) |

| HCC-1569 (Breast Cancer) | 7.5 mg/kg p.o. b.i.d. | 60% (Day 20) |

| HCC-1569 (Breast Cancer) | 20 mg/kg p.o. b.i.d. | 69% (Day 20) |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of MYT1 in cell cycle regulation and the mechanism of action of MYT1 inhibitors.

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is used to assess the effect of MYT1 inhibitors on cancer cell proliferation and survival.[3]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

MYT1 inhibitor stock solution (in DMSO)

-

0.5% Crystal Violet solution in 20% methanol

-

Methanol or other suitable solvent to solubilize the dye

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.[3]

-

Prepare serial dilutions of the MYT1 inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48-96 hours).

-

Remove the medium and gently wash the cells with PBS.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[3]

-

Remove the crystal violet solution and wash the wells with water until the water runs clear.

-

Air dry the plate completely.

-

Add 100 µL of methanol to each well to solubilize the stained cells.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for CDK1 Phosphorylation

This protocol is used to assess the pharmacodynamic effect of MYT1 inhibitors by measuring the phosphorylation status of its direct target, CDK1.

Materials:

-

Cancer cells treated with MYT1 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the MYT1 inhibitor for the desired time.

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated CDK1 to total CDK1.

Immunofluorescence for Mitotic Catastrophe

This protocol is used to visualize the morphological changes associated with mitotic catastrophe induced by MYT1 inhibitors.

Materials:

-

Cells grown on coverslips

-

MYT1 inhibitor

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% goat serum)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-Histone H3 for mitotic cells)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture dish and allow them to attach.

-

Treat the cells with the MYT1 inhibitor for the desired duration.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the coverslips with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the coverslips with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and look for characteristics of mitotic catastrophe, such as micronucleation, nuclear fragmentation, and abnormal mitotic spindles.

References

- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification - BioSpace [biospace.com]

- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schrodinger.com [schrodinger.com]

- 9. biospace.com [biospace.com]

- 10. Schrödinger Unveils Promising Preclinical Data for Novel Cancer Therapeutics at AACR 2025 [trial.medpath.com]

- 11. researchgate.net [researchgate.net]

- 12. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]

Application Notes: G2 Phase Cell Synchronization Using Myt1 Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Introduction